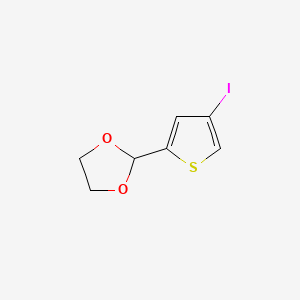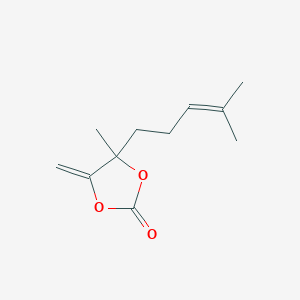
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one, also known as MMDO, is a cyclic organic compound with a molecular formula of C12H18O3. MMDO is a versatile synthetic intermediate that has a wide range of applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been extensively used as a synthetic intermediate in the development of various pharmaceuticals and agrochemicals. It has been found to exhibit significant antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has also been used in the synthesis of natural products and bioactive compounds, such as (+)-epi-iso-solenopsin and (+)-solenopsin A, which have potential therapeutic applications.
作用机制
The mechanism of action of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one is not well understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells and pathogenic microorganisms. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been found to inhibit the activity of various enzymes and proteins involved in cell division and metabolism, which may contribute to its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of pathogenic microorganisms, and modulate the immune response. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has several advantages as a synthetic intermediate, including its relatively simple synthesis method, high yield, and versatility in various applications. However, it also has some limitations, including its potential toxicity and instability under certain conditions. Therefore, caution should be exercised when handling 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one in laboratory experiments.
未来方向
There are several potential future directions for the research and development of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. One area of interest is the development of new drugs based on the antitumor and antimicrobial activities of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. Another area of interest is the synthesis of new bioactive compounds using 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one as a starting material. Additionally, the mechanism of action of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one could be further elucidated to better understand its therapeutic potential. Finally, the potential toxicity and stability of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one could be further investigated to ensure its safe handling and use in laboratory experiments.
合成方法
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one can be synthesized by the reaction of 4-methylpent-3-en-2-one with 1,3-dioxolane in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic intermediate, which is then treated with methylmagnesium bromide to yield 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. The synthesis of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one is a relatively simple and efficient process, making it a valuable intermediate for various applications.
属性
IUPAC Name |
4-methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-5-7-11(4)9(3)13-10(12)14-11/h6H,3,5,7H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNOWVNFRLGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(=C)OC(=O)O1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

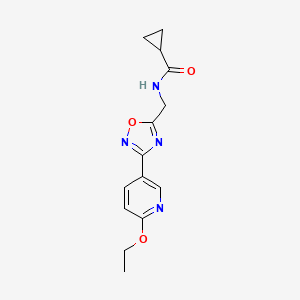
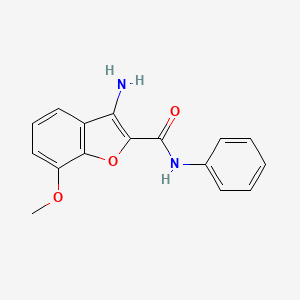
![N-Cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2660147.png)
![2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2660150.png)
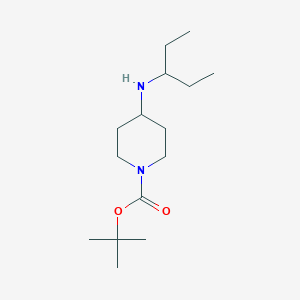

![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2660155.png)
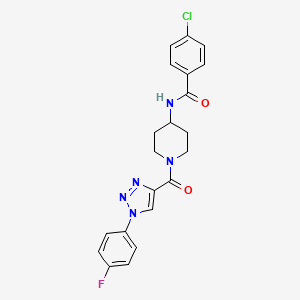
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660157.png)

